

A Comparative Guide to the Electrical Characterization of Erbium Silicide/Silicon Interfaces

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Compound of Interest		
Compound Name:	Erbium silicide	
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This guide provides an objective comparison of the electrical properties of **erbium silicide**/silicon (ErSi₂/Si) interfaces with common alternatives, namely titanium silicide (TiSi₂/Si), cobalt silicide (CoSi₂/Si), and nickel silicide (NiSi/Si). The selection of an appropriate silicide is critical in semiconductor device fabrication, directly impacting performance and reliability. This document summarizes key electrical parameters, details the experimental protocols for their measurement, and provides visual workflows to aid in understanding the characterization process.

Comparative Electrical Properties of Silicide/Silicon Interfaces

The choice of silicide material significantly influences the electrical characteristics of the metal-semiconductor contact. Key parameters include the Schottky barrier height (SBH), which governs the current injection properties, and the specific contact resistivity, which contributes to the overall device resistance. A summary of typical reported values for these parameters for various silicides on n-type and p-type silicon is presented below.



Silicide	Si Type	Schottky Barrier Height (eV)	Specific Contact Resistivity (Ω·cm²)	Ideality Factor (n)
ErSi ₂	n-type	0.28 - 0.4[1]	\sim 1.7 x 10 ⁻⁸ (highly doped)[2]	1.1 - 1.5
p-type	~0.7[1]	-	~1.1	
TiSi ₂	n-type	~0.6	1 x 10 ⁻⁶ - 1 x 10 ⁻⁷	1.1 - 1.8
p-type	~0.55	~1 x 10 ⁻⁷	1.1 - 1.6	
CoSi ₂	n-type	~0.64	1 x 10 ⁻⁷ - 5 x 10 ⁻⁸	1.0 - 1.2
p-type	~0.46	1 x 10 ⁻⁷ - 5 x 10 ⁻⁸	1.0 - 1.2	
NiSi	n-type	0.64 - 0.66	1 x 10 ⁻⁷ - 1 x 10 ⁻⁸	1.0 - 1.3
p-type	0.44 - 0.46	1 x 10 ⁻⁷ - 1 x 10 ⁻⁸	1.0 - 1.3	

Experimental Protocols for Electrical Characterization

Accurate and reproducible electrical characterization is paramount for the development and optimization of silicide/silicon contacts. The following sections detail the standard experimental methodologies used to determine the key parameters presented in the comparison table.

Current-Voltage (I-V) Measurement for Schottky Barrier Height and Ideality Factor

Objective: To determine the Schottky barrier height (SBH) and ideality factor (n) of a silicide/silicon diode.



Methodology:

- Device Fabrication: Fabricate Schottky diodes by depositing the desired silicide film onto a silicon substrate of known doping type and concentration. Pattern the silicide into welldefined contact areas using photolithography and etching. Ensure a good ohmic contact is made to the backside of the silicon substrate.
- Probe Station Setup: Place the fabricated wafer or chip on the chuck of a probe station. Use micromanipulators to land probes on the silicide contact (anode) and the backside ohmic contact (cathode).
- Parameter Analyzer Configuration: Connect the probes to a semiconductor parameter analyzer. Set the instrument to perform a DC voltage sweep and measure the corresponding current.
- Measurement Execution:
 - Apply a forward voltage sweep (e.g., from 0 V to 1 V) across the diode and record the current.
 - Apply a reverse voltage sweep (e.g., from 0 V to -5 V) and record the leakage current.
- Data Analysis (Thermionic Emission Model):
 - For the forward bias region, plot the natural logarithm of the current (ln(I)) versus the applied voltage (V).
 - The current-voltage relationship for a Schottky diode under forward bias, assuming thermionic emission, is given by: I = Io * [exp(qV / nkT) - 1] where Io is the saturation current, q is the elementary charge, V is the applied voltage, n is the ideality factor, k is the Boltzmann constant, and T is the absolute temperature.
 - ∘ For V > 3kT/q, the equation simplifies to $I \approx I_0 * exp(qV / nkT)$.
 - The slope of the linear region of the ln(I) vs. V plot is equal to q / nkT, from which the ideality factor n can be calculated.



- The y-intercept of this linear fit provides the saturation current Io.
- The Schottky barrier height (ΦB) is then calculated using the following equation: ΦB = (kT / q) * ln(A * A* * T² / I₀)* where A is the diode area and A** is the effective Richardson constant for the specific semiconductor (e.g., 112 A/cm²/K² for n-type Si).

Capacitance-Voltage (C-V) Measurement for Schottky Barrier Height and Doping Concentration

Objective: To determine the Schottky barrier height (SBH) and the doping concentration of the silicon substrate.

Methodology:

- Device Fabrication: Fabricate Schottky diodes as described for the I-V measurement.
- Instrumentation Setup: Connect the diode to a C-V meter or a parameter analyzer with C-V
 measurement capabilities. The setup involves applying a DC bias voltage with a
 superimposed small AC signal of a specific frequency (typically 1 MHz).
- Measurement Execution:
 - Apply a reverse DC voltage sweep across the diode (e.g., from 5 V to 0 V).
 - At each DC bias point, the instrument measures the differential capacitance of the junction.
- Data Analysis:
 - Plot 1/C² versus the applied reverse voltage (VR).
 - For a uniformly doped semiconductor, this plot should be a straight line.
 - The relationship is given by: 1/C² = 2 * (Vbi VR) / (q * εs * A² * Nd) where Vbi is the builtin potential, εs is the permittivity of the semiconductor, A is the diode area, and Nd is the
 doping concentration.
 - The slope of the 1/C² vs. VR plot can be used to determine the doping concentration Nd.



- Extrapolating the linear fit to $1/C^2 = 0$ gives the intercept on the voltage axis, which is equal to the built-in potential Vbi.
- The Schottky barrier height (ΦB) can then be calculated using: $\Phi B = Vbi + Vn$ where Vn is the potential difference between the Fermi level and the conduction band edge in the neutral semiconductor, which can be calculated from the determined doping concentration.

Transmission Line Method (TLM) for Specific Contact Resistivity

Objective: To determine the specific contact resistivity (pc) of the silicide/silicon interface.

Methodology:

- Test Structure Fabrication: Fabricate a TLM pattern on the silicon substrate. This pattern
 consists of a series of rectangular silicide pads of the same width (W) and length (L)
 separated by varying gap spacings (d).
- Measurement Setup: Use a probe station and a parameter analyzer to perform four-point probe measurements.
- Measurement Execution:
 - Force a known current (I) between two adjacent pads and measure the voltage drop (V) between the same two pads.
 - Calculate the total resistance (RT) for each gap spacing (RT = V/I).
- Data Analysis:
 - Plot the total resistance (RT) versus the gap spacing (d).
 - This plot should be a straight line.
 - The total resistance is given by: RT = (Rs / W) * d + 2Rc where Rs is the sheet resistance
 of the semiconductor under the silicide, and Rc is the contact resistance.

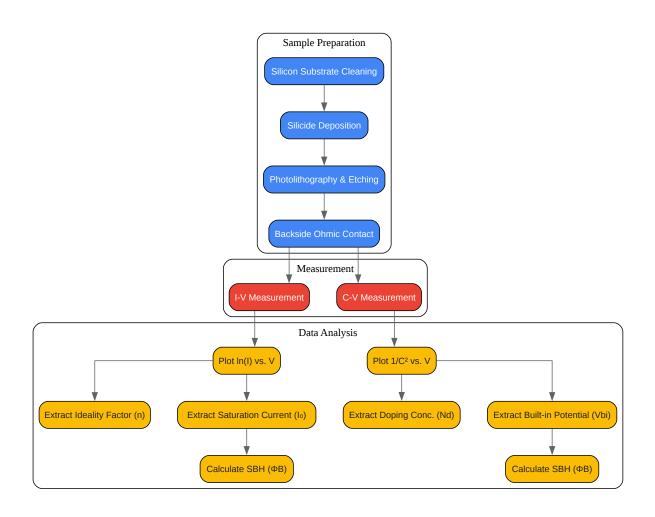


- The slope of the RT vs. d plot gives Rs / W, from which the sheet resistance Rs can be determined.
- The y-intercept of the plot gives 2Rc, from which the contact resistance Rc is calculated.
- The x-intercept gives -2LT, where LT is the transfer length.
- The specific contact resistivity (pc) is then calculated using the equation: $\rho c = Rc * W * LT = Rc^2 * W^2 / Rs$

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the characterization techniques.

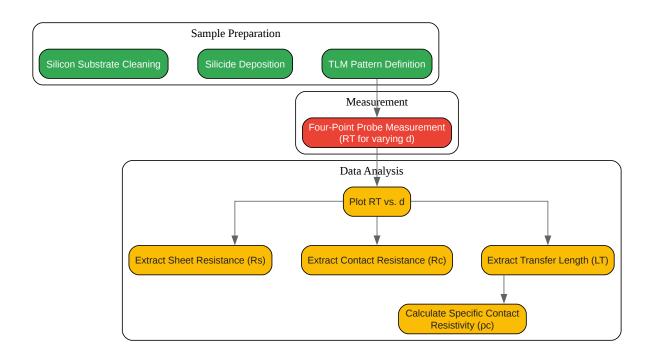




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Caption: Workflow for I-V and C-V characterization.





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